molecular formula C15H10ClF3N4S B2418008 5-Chloro-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine CAS No. 499796-54-2

5-Chloro-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine

Cat. No.: B2418008
CAS No.: 499796-54-2
M. Wt: 370.78
InChI Key: WQBATJWUNOYNPH-UHFFFAOYSA-N
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Description

5-Chloro-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrimidine ring fused with a thiazole ring, and it contains a trifluoromethyl group, which is known for its significant impact on the biological activity of molecules. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Mechanism of Action

Target of Action

The primary targets of 5-Chloro-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of central inflammation and control of brain inflammation processes .

Mode of Action

The compound interacts with its targets by inhibiting ER stress and apoptosis . It also inhibits the NF-kB inflammatory pathway . This interaction results in significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

The affected biochemical pathways include the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . The compound’s action on these pathways leads to reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Pharmacokinetics

It is known that the compound is soluble in water, low carbon alcohols, and ethylene glycol . This solubility suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include promising neuroprotective and anti-inflammatory properties . Specifically, the compound has been shown to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability decreases when the pH is greater than 8 . Additionally, the compound’s activity may decrease with high-temperature storage

Preparation Methods

The synthesis of 5-Chloro-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed by cyclization reactions involving appropriate precursors such as amidines or guanidines.

    Final Coupling: The final step involves coupling the thiazole and pyrimidine rings under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques and automated synthesis platforms.

Chemical Reactions Analysis

5-Chloro-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Coupling Reactions: The compound can participate in various coupling reactions, including Suzuki-Miyaura and Heck reactions, to form more complex structures.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Research: The compound can be used as a molecular probe to study biological pathways and interactions, particularly those involving thiazole and pyrimidine derivatives.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and drugs.

Comparison with Similar Compounds

Similar compounds to 5-Chloro-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine include other thiazole and pyrimidine derivatives, such as:

    4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole: Lacks the pyrimidine ring but shares the thiazole and trifluoromethyl groups.

    5-Chloro-2-aminopyrimidine: Contains the pyrimidine ring and chloro group but lacks the thiazole and trifluoromethyl groups.

    4-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine: Similar structure but without the amino group.

The uniqueness of this compound lies in its combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-4-[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N4S/c1-7-12(11-10(16)6-21-14(20)23-11)24-13(22-7)8-2-4-9(5-3-8)15(17,18)19/h2-6H,1H3,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBATJWUNOYNPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C3=NC(=NC=C3Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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